6-chloro-N-(2,4-difluorophenyl)pyridine-3-carboxamide
Description
Properties
IUPAC Name |
6-chloro-N-(2,4-difluorophenyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClF2N2O/c13-11-4-1-7(6-16-11)12(18)17-10-3-2-8(14)5-9(10)15/h1-6H,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSXGDANYSWBKSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)NC(=O)C2=CN=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClF2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901214405 | |
| Record name | 6-Chloro-N-(2,4-difluorophenyl)-3-pyridinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901214405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
224817-04-3 | |
| Record name | 6-Chloro-N-(2,4-difluorophenyl)-3-pyridinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=224817-04-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-N-(2,4-difluorophenyl)-3-pyridinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901214405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(2,4-difluorophenyl)pyridine-3-carboxamide typically involves the reaction of 6-chloronicotinic acid with 2,4-difluoroaniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-(2,4-difluorophenyl)pyridine-3-carboxamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and an appropriate solvent.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridinecarboxamides, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced derivatives.
Scientific Research Applications
Chemistry
6-Chloro-N-(2,4-difluorophenyl)pyridine-3-carboxamide serves as a crucial building block in organic synthesis. It is utilized to create more complex molecules, facilitating advancements in chemical research.
Biological Activities
Research indicates that this compound exhibits significant biological activities:
Antimicrobial Properties:
- Activity Against Pathogens: Demonstrated notable inhibitory effects against Mycobacterium tuberculosis, suggesting its potential as an antibacterial agent.
Anticancer Activity:
- Cell Lines Tested: A549 (lung cancer), MCF-7 (breast cancer).
- IC50 Values: Low micromolar range indicating potent anticancer effects.
- Mechanism of Action: Interferes with tubulin polymerization, leading to cell cycle arrest at the G2/M phase.
Anti-inflammatory Effects:
- Exhibits inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, with comparable IC50 values to established anti-inflammatory drugs like celecoxib.
Antibacterial Activity
| Pathogen Tested | Result |
|---|---|
| Mycobacterium tuberculosis | Significant inhibitory effects observed |
Anticancer Activity
| Cancer Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | Low micromolar | Inhibition of tubulin polymerization |
| MCF-7 (Breast) | Low micromolar | Induction of apoptosis |
Industrial Applications
In addition to its research applications, this compound is employed in:
- Pharmaceutical Development: As an intermediate in the synthesis of various therapeutic agents.
- Agrochemicals: Used in the formulation of pesticides and herbicides.
- Material Science: Contributes to the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-chloro-N-(2,4-difluorophenyl)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogs and Their Modifications
The following table summarizes key structural analogs, highlighting substituent variations and their implications:
Key Findings and Trends
Impact of Halogenation: The 6-Cl substituent in the parent compound may enhance metabolic stability compared to non-halogenated analogs. However, diflufenican (with a phenoxy-CF₃ group) demonstrates herbicidal activity, suggesting that electron-withdrawing groups at position 2 are critical for interacting with plant enzymes .
Substituent Position and Activity: Replacing 6-Cl with 4-dimethylamino (as in ) shifts the electronic profile, enabling anti-inflammatory effects via interactions with iodide-responsive pathways. The 6-oxo group in the 5-chloro analog introduces a hydrogen-bond acceptor, which could modulate kinase binding affinity.
Pharmacological vs. Agricultural Applications: Diflufenican’s phenoxy-CF₃ substitution is associated with herbicidal use, whereas the dimethylamino variant is pharmacologically active, underscoring how minor structural changes redirect applications.
Biological Activity
6-Chloro-N-(2,4-difluorophenyl)pyridine-3-carboxamide is a synthetic compound belonging to the class of pyridinecarboxamides. It features a chloro group at the 6th position and two fluorine atoms at the 2nd and 4th positions of the phenyl ring. This unique structure contributes to its diverse biological activities, particularly in medicinal chemistry.
Antimicrobial Properties
Research indicates that This compound exhibits significant antimicrobial activity. It has been evaluated against various pathogens, showing promising results particularly against bacterial strains. The mechanism of action involves the inhibition of specific enzymes critical for bacterial survival, leading to cell death.
Case Study: Antibacterial Activity
- Pathogen Tested: Mycobacterium tuberculosis
- Result: The compound demonstrated notable inhibitory effects, suggesting potential as a therapeutic agent against tuberculosis .
Anticancer Activity
The compound has also been studied for its anticancer properties. It appears to inhibit cell proliferation through various mechanisms, including the modulation of cell cycle progression and apoptosis induction.
Research Findings
- Cell Lines Tested: Various cancer cell lines including A549 (lung cancer) and MCF-7 (breast cancer).
- IC50 Values: The compound showed IC50 values in the low micromolar range, indicating potent anticancer activity .
- Mechanism of Action: It is believed to interfere with tubulin polymerization, effectively halting the cell cycle at the G2/M phase .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound exhibits anti-inflammatory effects. It has been shown to inhibit cyclooxygenase (COX) enzymes, which play a key role in inflammation.
In Vitro Studies
- COX Inhibition: The compound demonstrated significant inhibition of COX-2 activity with an IC50 value comparable to established anti-inflammatory drugs like celecoxib .
- Experimental Model: In vivo studies using carrageenan-induced paw edema models confirmed its anti-inflammatory potential .
The biological activity of This compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition: It binds to and inhibits enzymes involved in critical pathways for microbial growth and cancer cell proliferation.
- Cell Cycle Arrest: The compound induces cell cycle arrest in cancer cells by interfering with tubulin dynamics.
Summary Table of Biological Activities
| Activity Type | Target Pathogen/Cell Line | Mechanism of Action | IC50 Value |
|---|---|---|---|
| Antimicrobial | Mycobacterium tuberculosis | Enzyme inhibition | Not specified |
| Anticancer | A549 (lung cancer) | Tubulin polymerization inhibition | Low micromolar range |
| Anti-inflammatory | COX enzymes | COX-2 inhibition | Comparable to celecoxib |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 6-chloro-N-(2,4-difluorophenyl)pyridine-3-carboxamide?
- Methodological Answer : The synthesis typically involves condensation of halogenated pyridine derivatives with substituted anilines. For example, analogous compounds (e.g., 6-(4-chlorophenyl)oxazolo-pyridine derivatives) are synthesized via cyclization reactions using palladium or copper catalysts in solvents like dimethylformamide (DMF) . Optimization of reaction conditions (temperature, catalyst loading, and solvent polarity) is critical for yield improvement. Post-synthetic purification via column chromatography or recrystallization ensures >95% purity, verified by HPLC .
Q. What safety precautions are necessary when handling this compound?
- Methodological Answer : Adhere to GHS guidelines for acute toxicity (Category 4 for oral, dermal, and inhalation exposure). Use personal protective equipment (PPE), including nitrile gloves and fume hoods, to avoid direct contact. Storage conditions should align with flammability protocols (e.g., away from ignition sources) . Emergency procedures require immediate decontamination and medical consultation with the compound's Safety Data Sheet (SDS) .
Q. What spectroscopic and chromatographic methods are used for characterization?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity, with pyridine ring protons appearing as distinct downfield signals. High-resolution mass spectrometry (HRMS) validates molecular weight. Purity is assessed via HPLC with UV detection (λ = 254 nm), while thermal stability is evaluated using differential scanning calorimetry (DSC) .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across studies?
- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell line specificity, solvent carriers). For example, antifungal activity reported in one study may not replicate in another due to differences in MIC (Minimum Inhibitory Concentration) protocols. Meta-analyses should standardize variables (e.g., pH, incubation time) and cross-validate results using orthogonal assays (e.g., enzymatic inhibition vs. cell viability) .
Q. What strategies optimize reaction yields in large-scale synthesis?
- Methodological Answer : Batch process optimization includes solvent selection (e.g., toluene for improved solubility), catalyst recycling (e.g., immobilized palladium), and microwave-assisted synthesis to reduce reaction time. Kinetic studies (e.g., in situ FTIR monitoring) identify rate-limiting steps, enabling precise control of intermediate formation .
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Methodological Answer : Begin with modular substitutions:
- Pyridine core : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance electrophilicity.
- Difluorophenyl moiety : Vary fluorination patterns to assess steric and electronic effects on target binding.
- Amide linker : Replace with sulfonamide or urea groups to probe hydrogen-bonding interactions.
Biological testing against isoform-specific targets (e.g., kinase enzymes) and molecular docking simulations (using software like AutoDock) refine SAR models .
Data Analysis and Experimental Design
Q. How to address variability in cytotoxicity data between in vitro and ex vivo models?
- Methodological Answer : In vitro assays (e.g., MTT) may overestimate potency due to serum protein interactions absent in ex vivo tissue models. Normalize data using IC₅₀ ratios and include controls for metabolic activity (e.g., cytochrome P450 inhibitors). Confocal imaging of tissue penetration (e.g., fluorescence-tagged analogs) provides spatial resolution of efficacy .
Q. What computational tools predict metabolic pathways for this compound?
- Methodological Answer : Use in silico platforms like SwissADME to predict Phase I/II metabolism (e.g., hydroxylation at the pyridine ring or glucuronidation of the amide group). Validate with LC-MS/MS analysis of microsomal incubations (human liver microsomes + NADPH cofactor) .
Safety and Compliance
Q. How to mitigate risks in scale-up synthesis under Good Laboratory Practices (GLP)?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
